molecular formula C16H19F3N2O4 B12753375 Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl- CAS No. 379685-96-8

Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-

Cat. No.: B12753375
CAS No.: 379685-96-8
M. Wt: 360.33 g/mol
InChI Key: JIDBIDDEFPKZDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl trifluoromethylphenyl valylglycine, DL- typically involves the following steps:

Industrial Production Methods

Industrial production of acetyl trifluoromethylphenyl valylglycine, DL- involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Acetyl trifluoromethylphenyl valylglycine, DL- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Acetyl trifluoromethylphenyl valylglycine, DL- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetyl trifluoromethylphenyl valylglycine, DL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

  • Acetyl trifluoromethylphenyl valylalanine
  • Acetyl trifluoromethylphenyl valylleucine
  • Acetyl trifluoromethylphenyl valylisoleucine

Uniqueness

Acetyl trifluoromethylphenyl valylglycine, DL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

379685-96-8

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

2-[[2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24)

InChI Key

JIDBIDDEFPKZDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C

Origin of Product

United States

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